Dimeric vs. Monomeric Solid-State Structure: Tin(IV) Isobutoxide Versus Tin(IV) tert-Butoxide
Single-crystal X-ray diffraction reveals that tin(IV) isobutoxide crystallizes as the dimeric adduct [Sn(O-i-Bu)₄·HO-i-Bu]₂ with an edge-shared bioctahedral geometry, whereas tin(IV) tert-butoxide, Sn(O-t-Bu)₄, is monomeric with a distorted tetrahedral coordination [1][2]. This fundamental difference in nuclearity is not a subtle variation; it dictates the number of reactive sites per molecular unit and the steric accessibility of the tin center during hydrolysis.
| Evidence Dimension | Solid-state molecular structure (nuclearity) |
|---|---|
| Target Compound Data | Dimeric edge-shared bioctahedral [Sn(O-i-Bu)₄·HO-i-Bu]₂; space group P2₁/n, Z = 2 |
| Comparator Or Baseline | Sn(O-t-Bu)₄: monomeric, distorted tetrahedral; space group C2/c, Z = 4 |
| Quantified Difference | Nuclearity: dimer (Sn₂) vs. monomer (Sn₁); coordination number 6 vs. 4 |
| Conditions | Single-crystal X-ray diffraction at low temperature |
Why This Matters
The dimeric structure of tin(IV) isobutoxide provides two tin centers in close proximity, enabling different hydrolysis–condensation pathways compared to the monomeric tert-butoxide, which directly affects oxide particle nucleation and growth kinetics in sol-gel processing.
- [1] Chandler, C. D.; Caruso, J.; Hampden-Smith, M. J.; Rheingold, A. L. Structural investigation of tin(IV) alkoxide compounds—II. Solid state and solution structural characterization of [Sn(O-i-Bu)₄·HO-i-Bu]₂. Polyhedron 1995, 14 (17–18), 2491–2497. View Source
- [2] Hampden-Smith, M. J.; Wark, T. A.; Brinker, C. J. The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide ceramics via sol-gel-type hydrolysis and condensation. Coord. Chem. Rev. 1992, 112, 81–116. View Source
